Enhanced Green Fluorescent Protein (EGFP) (200-208)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

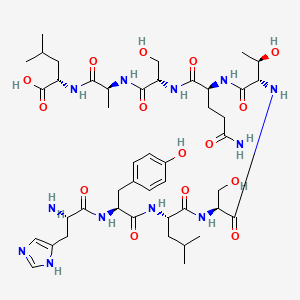

Enhanced Green Fluorescent Protein (EGFP) (200-208) is a reporter protein derived from the jellyfish Aequorea victoria. This protein is widely used in scientific research due to its strong fluorescence properties, making it easily detectable . The sequence of this peptide is H-His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu-OH, with a molecular formula of C45H70N12O15 and a molecular weight of 1019.2 .

Métodos De Preparación

The preparation of Enhanced Green Fluorescent Protein (EGFP) (200-208) involves recombinant DNA technology. The gene encoding the protein is inserted into a suitable expression vector, which is then introduced into a host organism, typically Escherichia coli. The host organism is cultured under conditions that promote the expression of the protein. The protein is then purified using techniques such as metal affinity chromatography and size exclusion chromatography .

Análisis De Reacciones Químicas

Enhanced Green Fluorescent Protein (EGFP) (200-208) primarily undergoes reactions related to its fluorescence properties. The chromophore within the protein can undergo photo-induced reactions, including photo-oxidation and photo-reduction. Common reagents used in these reactions include molecular oxygen and reducing agents such as dithiothreitol. The major products formed from these reactions are oxidized or reduced forms of the chromophore, which can affect the fluorescence properties of the protein .

Aplicaciones Científicas De Investigación

Enhanced Green Fluorescent Protein (EGFP) (200-208) has a wide range of applications in scientific research:

Mecanismo De Acción

The fluorescence of Enhanced Green Fluorescent Protein (EGFP) (200-208) is due to the formation of a chromophore within the protein. The chromophore is formed by the cyclization and oxidation of the tripeptide sequence Ser-Tyr-Gly within the protein. The fluorescence is a result of the chromophore absorbing light at a specific wavelength and then emitting light at a longer wavelength. The molecular targets involved in this process include the amino acids within the chromophore and the surrounding protein environment, which stabilize the chromophore and enhance its fluorescence properties .

Comparación Con Compuestos Similares

Enhanced Green Fluorescent Protein (EGFP) (200-208) is one of the most widely used variants of the original wild-type Green Fluorescent Protein. Other similar compounds include:

Wild-type Green Fluorescent Protein (GFP): The original protein from which EGFP is derived.

Yellow Fluorescent Protein (YFP): A variant of GFP with a yellow emission spectrum.

Blue Fluorescent Protein (BFP): Another variant of GFP with a blue emission spectrum.

Enhanced Green Fluorescent Protein (EGFP) (200-208) is unique due to its improved folding and spectral characteristics, which make it more suitable for a wide range of applications compared to its predecessors .

Propiedades

Fórmula molecular |

C45H70N12O15 |

|---|---|

Peso molecular |

1019.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H70N12O15/c1-21(2)13-30(53-41(67)31(15-25-7-9-27(61)10-8-25)52-38(64)28(46)16-26-17-48-20-49-26)40(66)56-34(19-59)43(69)57-36(24(6)60)44(70)51-29(11-12-35(47)62)39(65)55-33(18-58)42(68)50-23(5)37(63)54-32(45(71)72)14-22(3)4/h7-10,17,20-24,28-34,36,58-61H,11-16,18-19,46H2,1-6H3,(H2,47,62)(H,48,49)(H,50,68)(H,51,70)(H,52,64)(H,53,67)(H,54,63)(H,55,65)(H,56,66)(H,57,69)(H,71,72)/t23-,24+,28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |

Clave InChI |

HPQYOZPSZAHWMK-PMGPJPFJSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)

![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)

![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)

![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)

![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)

![Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate](/img/structure/B13903503.png)